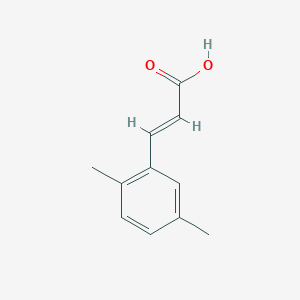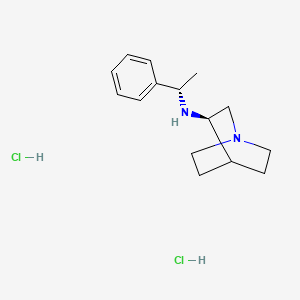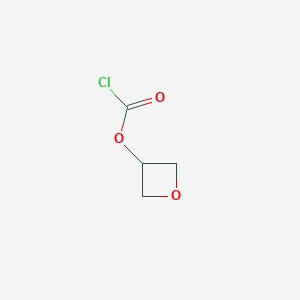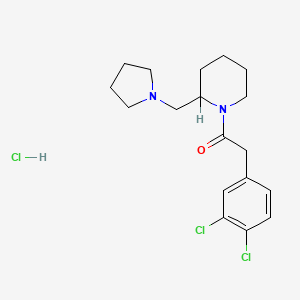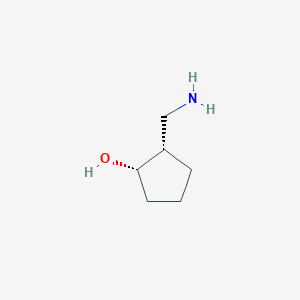![molecular formula C₁₉H₂₀N₄O₄ B1145662 3-(1-甲基-2-氧代-N-(吡啶-2-基)-2,3-二氢-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯 CAS No. 1642853-67-5](/img/structure/B1145662.png)
3-(1-甲基-2-氧代-N-(吡啶-2-基)-2,3-二氢-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate, also known as Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a useful research compound. Its molecular formula is C₁₉H₂₀N₄O₄ and its molecular weight is 368.39. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学结构和性质
3-(1-甲基-2-氧代-N-(吡啶-2-基)-2,3-二氢-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯的化学结构特征在于苯环和吡啶环与苯并咪唑平均面形成二面角,表明复杂的分子几何构型有利于详细的晶体学分析。此类化合物通常参与其晶体形式的氢键形成,这对于了解其潜在的药物应用和化学行为至关重要 (刘宏强等,2012 年)。
合成和转化
涉及类似化合物的合成工艺已得到广泛研究,重点介绍了获得各种非环和杂环衍生物的方法。这些方法包括与亲核试剂和 1,3-双亲核试剂的反应,导致一系列产品,突出了化学通才性和药物化学中靶向合成的潜力 (V. Sokolov 和 A. Aksinenko,2010 年)。此外,合成达比加群酯,一种著名的抗凝药物,涉及与所讨论化学品密切相关的中间化合物,证明了其在合成临床相关治疗剂中的重要性 (程焕升,2013 年)。
抗癌活性
对相关杂环化合物的抗癌特性的研究显示出有希望的结果,特别是对胃癌细胞系。使用 3-(1-甲基-2-氧代-N-(吡啶-2-基)-2,3-二氢-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯作为前体合成新化合物可能会导致新的抗癌剂的开发,强调了此类化合物在治疗应用中的重要性 (刘利中,2019 年).
新型合成方法
用于创建咪唑并[1,5-a]吡啶的一锅法合成方法突出了该化合物在促进杂环化学的有效和创新方法中的作用。此类方法可以简化合成过程,使其更具成本效益,并且适用于各种应用 (J. Crawforth 和 Melissa Paoletti,2009 年)。
未来方向
作用机制
Target of Action
Dabigatran iMpurity F, also known as ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate, primarily targets thrombin , a clotting protein . Thrombin plays a central role in the regulation of the coagulation system by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran iMpurity F is a direct and reversible inhibitor of thrombin . It works by blocking the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the blood clotting process . This inhibition of thrombin activity helps prevent the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran iMpurity F is the coagulation cascade . By inhibiting thrombin, Dabigatran iMpurity F disrupts the cascade, preventing the formation of fibrin clots . This has downstream effects on the entire coagulation system, ultimately reducing the risk of stroke and systemic embolism .
Pharmacokinetics
The pharmacokinetics of Dabigatran iMpurity F involves its absorption, distribution, metabolism, and excretion (ADME). Dabigatran is rapidly converted to its active form after oral administration . It has a predictable pharmacokinetic profile, which means that therapeutic concentrations are maintained for 24-hour periods, while retaining reversibility . Steady state dabigatran concentrations are achieved approximately 3 days after multiple dose administration .
Result of Action
The primary result of Dabigatran iMpurity F’s action is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby preventing clot formation . This reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Action Environment
The action of Dabigatran iMpurity F can be influenced by various environmental factors. For instance, the presence of other drugs that affect coagulation can impact its efficacy . Additionally, patient-specific factors such as renal function can also influence the drug’s action . Accurate estimation of renal function using the Cockcroft-Gault formula using actual body weight is necessary for appropriate dosing .
属性
IUPAC Name |
ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDRKLLXAESOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642853-67-5 |
Source


|
| Record name | N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
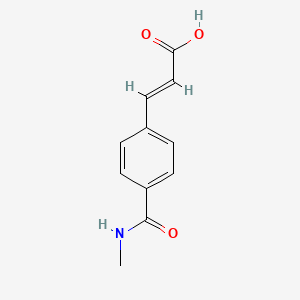
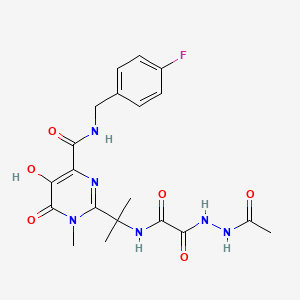
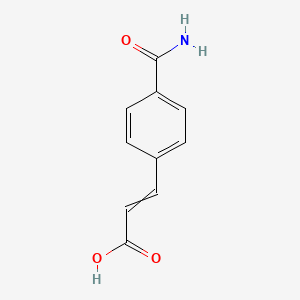
![(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2](/img/no-structure.png)
